N-[(2-ethoxyphenyl)methyl]-3-fluoroaniline
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Overview
Description
N-[(2-ethoxyphenyl)methyl]-3-fluoroaniline is an organic compound with the molecular formula C15H16FNO It is a derivative of aniline, where the aniline nitrogen is substituted with a 2-ethoxyphenylmethyl group and a fluorine atom is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethoxyphenyl)methyl]-3-fluoroaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 2-ethoxybenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Procedure: 3-fluoroaniline is reacted with 2-ethoxybenzyl chloride in an appropriate solvent, such as dimethylformamide or tetrahydrofuran, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethoxyphenyl)methyl]-3-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated products such as brominated or chlorinated derivatives.
Scientific Research Applications
N-[(2-ethoxyphenyl)methyl]-3-fluoroaniline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(2-ethoxyphenyl)methyl]-3-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The ethoxyphenylmethyl group can also influence the compound’s lipophilicity and membrane permeability, affecting its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-methoxyphenyl)methyl]-3-fluoroaniline
- N-[(2-ethoxyphenyl)methyl]-4-fluoroaniline
- N-[(2-ethoxyphenyl)methyl]-3-chloroaniline
Uniqueness
N-[(2-ethoxyphenyl)methyl]-3-fluoroaniline is unique due to the specific combination of the ethoxyphenylmethyl group and the fluorine atom. This combination can result in distinct chemical and biological properties compared to other similar compounds. For example, the presence of the fluorine atom can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for drug development.
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-3-fluoroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c1-2-18-15-9-4-3-6-12(15)11-17-14-8-5-7-13(16)10-14/h3-10,17H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTIPTLIXQGNKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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